![molecular formula C11H13NO6S B2406168 {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid CAS No. 59724-85-5](/img/structure/B2406168.png)

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid

概要

説明

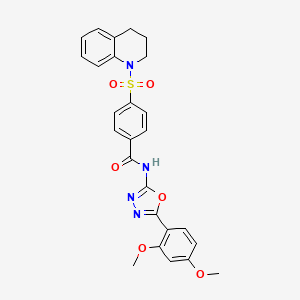

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid is a compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a carboxymethyl group, a 4-methylphenylsulfonyl group, and an aminoacetic acid moiety .

科学的研究の応用

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet (SDS) for a similar compound, 4-(Carboxymethyl)phenylboronic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

将来の方向性

“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is currently used for research purposes . Its future applications will likely depend on the results of ongoing and future research studies. As our understanding of this compound grows, it may find new applications in various fields of study.

作用機序

Mode of Action

It’s worth noting that many sulfonyl-containing compounds are known to interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (287289 Da) and formula (C11H13NO6S) suggest that it may have reasonable bioavailability .

Action Environment

It’s worth noting that many chemical reactions, including the suzuki–miyaura coupling, are influenced by factors such as temperature, ph, and the presence of catalysts .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid typically involves the reaction of 4-methylphenylsulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then carboxymethylated using chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of sulfonamide derivatives.

類似化合物との比較

Similar Compounds

- {(Carboxymethyl)[(4-chlorophenyl)sulfonyl]amino}acetic acid

- {(Carboxymethyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid

- {(Carboxymethyl)[(4-methoxyphenyl)sulfonyl]amino}acetic acid

Uniqueness

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and makes it a valuable compound for various research applications .

特性

IUPAC Name |

2-[carboxymethyl-(4-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-8-2-4-9(5-3-8)19(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDVECDHDWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406085.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)